molecular formula C27H30O15 B135439 Kaempferol-3-O-glucosyl(1-2)rhamnoside CAS No. 142451-65-8

Kaempferol-3-O-glucosyl(1-2)rhamnoside

Cat. No. B135439
M. Wt: 594.5 g/mol
InChI Key: BCNBWICEIXAVQF-DLVIKRKZSA-N
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Description

Kaempferol-3-O-glucosyl(1-2)rhamnoside is a natural product isolated from various plants . It is a flavonoid glycoside, which are compounds known for their health-related effects . This compound has been found in Arabian jasmine and the whole herb of E. wushanense .


Synthesis Analysis

The synthesis of Kaempferol-3-O-glucosyl(1-2)rhamnoside has been achieved using engineered Escherichia coli . Five flavonoid biosynthetic genes were introduced into E. coli that was engineered to increase tyrosine production. This approach increased the production of Kaempferol-3-O-glucosyl(1-2)rhamnoside to 57 mg/L .


Molecular Structure Analysis

The molecular weight of Kaempferol-3-O-glucosyl(1-2)rhamnoside is 594.53 . Its IUPAC name is 3-(((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Kaempferol-3-O-glucosyl(1-2)rhamnoside are complex and involve multiple steps . The process involves the use of tyrosine ammonia lyase (TAL), 4-coumaroyl CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), and flavonol 3-O-rhamnosyltransferase (UGT78D1) .


Physical And Chemical Properties Analysis

Kaempferol-3-O-glucosyl(1-2)rhamnoside is a solid at room temperature . It is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Identification and Characterization

  • Kaempferol glycosides, including Kaempferol-3-O-glucosyl(1-2)rhamnoside , have been identified and characterized in various plant species. For instance, they were isolated from the leaves of Warburgia ugandensis and characterized using spectroscopic methods (Manguro et al., 2003).

Pharmacokinetics and Bioactive Constituent Analysis

  • The compound has been included in studies analyzing the pharmacokinetics of flavonol glycosides, like those in Ginkgo biloba leaf extract. Such studies are crucial for understanding how these compounds are absorbed and metabolized in the body (Qu et al., 2021).

Potential Biological Activities

  • Kaempferol and its glycosides, including Kaempferol-3-O-glucosyl(1-2)rhamnoside, have been explored for their antitumor, antioxidant, and anti-inflammatory activities . Research suggests these compounds may have various health benefits and therapeutic applications (Wang et al., 2018).

Stability and Enzymatic Preparation

  • Studies on the thermal stability of Kaempferol glycosides, including Kaempferol-3-O-glucosyl(1-2)rhamnoside, reveal insights into their stability under different conditions, which is essential for their use in food and pharmaceutical products. Enzymatic preparation methods for these compounds have also been explored for efficient and sustainable production (Sutedja et al., 2022).

Depigmenting and Anti-Inflammatory Properties

  • The depigmenting and anti-inflammatory properties of kaempferol and its rhamnosides, including Kaempferol-3-O-glucosyl(1-2)rhamnoside, have been investigated, suggesting potential applications in skincare and dermatology (Rho et al., 2011).

Future Directions

Further studies are needed to clarify the mechanism of Kaempferol-3-O-glucosyl(1-2)rhamnoside action in central nervous system diseases as well as the impact of glycosylation on its bioactivity . It may provide the theoretical basis for finding lead compounds for novel anti-inflammatory agents .

properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(32)21(36)25(42-26-22(37)20(35)18(33)15(8-28)40-26)27(38-9)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBWICEIXAVQF-DLVIKRKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162045
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol-3-O-glucosyl(1-2)rhamnoside

CAS RN

142451-65-8
Record name 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142451-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142451658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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